3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
CAS No.: 887218-25-9
Cat. No.: VC6224736
Molecular Formula: C22H23NO5
Molecular Weight: 381.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887218-25-9 |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.428 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3 |
| Standard InChI Key | SBBPSSHBFOXAGV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Properties
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (CAS No. 887218-25-9) is a heterocyclic organic compound belonging to the coumarin family. Its molecular formula is C₂₂H₂₃NO₅, with a molar mass of 381.428 g/mol. The IUPAC name reflects its substitution pattern: a coumarin core (2H-chromen-2-one) substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 7 with a hydroxy group, and at position 8 with a pyrrolidin-1-ylmethyl moiety.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 887218-25-9 |
| Molecular Formula | C₂₂H₂₃NO₅ |
| Molecular Weight | 381.428 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC |
| InChI Key | SBBPSSHBFOXAGV-UHFFFAOYSA-N |
Synthetic Methodologies
General Coumarin Synthesis Strategies
Coumarin derivatives are commonly synthesized via Pechmann condensation (acid-catalyzed reaction of phenols with β-ketoesters) or Knoevenagel condensation (base-mediated reaction of salicylaldehydes with active methylene compounds) . Recent advances employ transition metal catalysts for C–H functionalization, enabling regioselective substitutions .
Table 2: Representative Reaction Conditions for Analogous Coumarins
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pechmann Condensation | HClO₄ (0.1 equiv), 1,4-dioxane, 90°C | 70% | |
| Mannich Reaction | Formaldehyde, pyrrolidine, EtOH, rt | 65% |
Critical challenges include regioselectivity at the 8-position and stability of the hydroxy group during alkylation. Silica gel is often employed as a drying agent to absorb water, which can hydrolyze intermediates .
Physicochemical Properties
Solubility and Stability
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Lipophilicity: The 3,4-dimethoxyphenyl and pyrrolidine groups enhance lipid solubility, favoring blood-brain barrier penetration.
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pH-Dependent Solubility: The 7-hydroxy group may ionize in basic media, improving aqueous solubility.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(O–H) at ~3250 cm⁻¹, ν(C=O) at ~1705 cm⁻¹, and ν(C–O–C) at ~1243 cm⁻¹.
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NMR Spectroscopy:
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¹H NMR: A singlet at δ 3.8–4.0 ppm for methoxy protons, doublets for aromatic protons, and multiplet signals for the pyrrolidine ring.
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¹³C NMR: Carbonyl resonance at ~160 ppm, aromatic carbons at 100–150 ppm, and pyrrolidine carbons at 20–50 ppm.
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Biological Activities and Research Applications
Computational Predictions
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